molecular formula C13H14O3S B12482412 5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No.: B12482412
M. Wt: 250.32 g/mol
InChI Key: YMFPGFWQOQENJY-UHFFFAOYSA-N
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Description

5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α-haloketone, under acidic conditions.

    Introduction of Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced via a nucleophilic substitution reaction using propan-2-thiol and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitrobenzofurans, halobenzofurans.

Scientific Research Applications

5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The propan-2-ylsulfanyl group may play a role in modulating the compound’s activity by affecting its binding affinity to target proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is unique due to its specific combination of a benzofuran core with a propan-2-ylsulfanyl group and a carboxylic acid functional group

Properties

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

5-(propan-2-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H14O3S/c1-8(2)17-7-9-3-4-11-10(5-9)6-12(16-11)13(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

YMFPGFWQOQENJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=CC2=C(C=C1)OC(=C2)C(=O)O

Origin of Product

United States

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